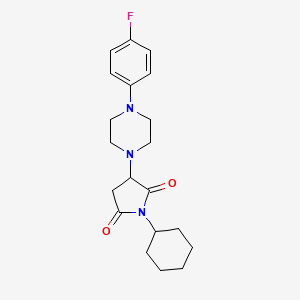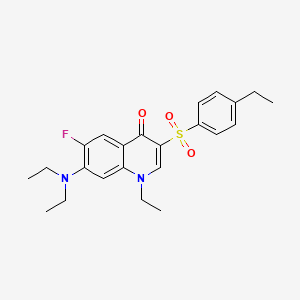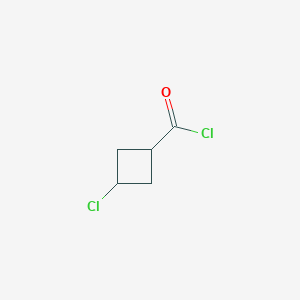
3-chlorocyclobutane-1-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorocyclobutanecarbonyl chloride is an organic compound with the molecular formula C5H6Cl2O . It has an average mass of 153.007 Da and a monoisotopic mass of 151.979568 Da .
Molecular Structure Analysis
The molecular structure of 3-chlorocyclobutane-1-carbonyl chloride consists of a cyclobutane ring with a chlorine atom and a carbonyl chloride group attached . The carbonyl chloride group is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a chlorine atom .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 193.6±33.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has a molar refractivity of 32.9±0.4 cm3, a polar surface area of 17 Å2, and a molar volume of 114.1±5.0 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
3-chlorocyclobutane-1-carbonyl chloride serves as a building block in organic synthesis, especially in the preparation of cyclobutanethione derivatives and their subsequent transformation into various sulfanyl chlorides and disulfides through reactions with phosphorus pentachloride (PCl5) and sulfur dichloride (SCl2). These products have been further explored for their reactivity with S- and P-nucleophiles, leading to the synthesis of di- and trisulfides. Such derivatives are crucial for developing novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Mlostoń et al., 2005).
Catalysis and Organic Transformations
The compound and its derivatives have found use in catalytic processes, including the oxidative addition of chlorohydrocarbons to metal complexes. For example, reactions with rhodium tris(pyrazolyl)borate complexes demonstrate the cleavage of C–Cl bonds under mild conditions. This reactivity principle is essential for developing catalytic systems in organic synthesis, particularly in the formation and manipulation of C–H and C–Cl bonds, opening pathways for creating complex molecules from simpler substrates (Jiao et al., 2015).
Environmental and Atmospheric Chemistry
In environmental and atmospheric chemistry, derivatives of this compound, like chloromethanes, are significant due to their roles as solvents and chemical intermediates. Their atmospheric degradation products, including phosgene and hydrogen chloride, have implications for human health and environmental pollution. Understanding the fate of such chlorinated compounds in the atmosphere is crucial for assessing and mitigating their impact on ozone depletion and global warming (Tsai, 2017).
Material Science
In material science, chlorinated compounds derived from this compound have been utilized in the synthesis of novel materials. For instance, chlorine-doped magnetic carbonaceous solid acids have been developed as catalysts for cellulose hydrolysis, demonstrating the potential of such chlorinated compounds in renewable energy and biorefinery applications. These materials offer efficient and environmentally friendly alternatives to conventional acid catalysts for converting biomass into valuable chemicals and fuels (Hu et al., 2016).
Mécanisme D'action
They are often used in various industrial applications due to their stability .
The specific properties and behavior of 3-chlorocyclobutane-1-carbonyl Chloride would depend on its molecular structure and the presence of the chlorine atom and carbonyl group. The chlorine atom could potentially make the compound more reactive, while the carbonyl group could influence its polarity and reactivity with other substances .
Propriétés
IUPAC Name |
3-chlorocyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUURPZQDCCCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-[Bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2510570.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2510572.png)
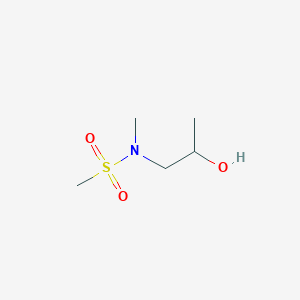
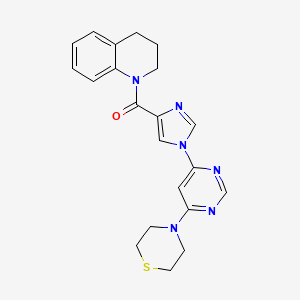
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((4-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510580.png)
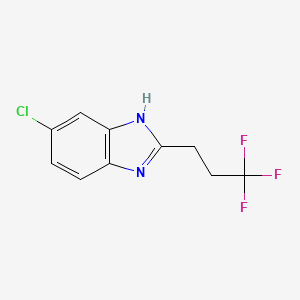
![8-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2510583.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)
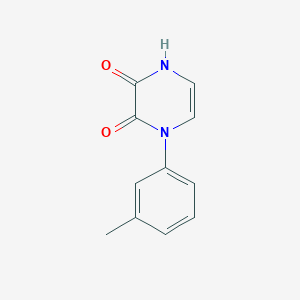
![(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid](/img/structure/B2510588.png)
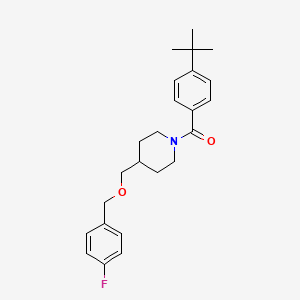
ruthenium(II) chloride](/img/structure/B2510590.png)
